An In-Depth Technical Guide to tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
An In-Depth Technical Guide to tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate
Introduction: A Versatile Building Block at the Intersection of Agrochemical and Pharmaceutical Sciences
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate, with the CAS Registry Number 102556-37-8, is a bifunctional organic molecule that has emerged as a critical building block in modern synthetic chemistry. Its unique structural architecture, featuring a strained cyclopropane ring, a primary alcohol, and a Boc-protected amine, offers a trifecta of reactive sites. This strategic combination makes it an invaluable intermediate, particularly in the synthesis of complex molecular scaffolds. The inherent ring strain of the cyclopropane moiety imparts distinct conformational rigidity and electronic properties that are increasingly sought after in the design of bioactive molecules.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, with a particular focus on its role in the development of novel agrochemicals and its potential in medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The properties of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 102556-37-8 |
Spectroscopic characterization provides the definitive structural confirmation of the molecule. The following tables detail the expected ¹H and ¹³C NMR chemical shifts, which are critical for in-process monitoring and final product verification.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Typical, in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 1H | NH |
| ~3.5 | s | 2H | CH₂OH |
| ~3.2 | s | 2H | NHCH₂ |
| ~1.8 | br s | 1H | OH |
| 1.45 | s | 9H | C(CH₃)₃ |
| ~0.6 | m | 4H | cyclopropyl CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Typical, in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ |
| ~65.0 | CH₂OH |
| ~45.0 | NHCH₂ |
| ~28.4 | C(CH₃)₃ |
| ~20.0 | Quaternary cyclopropyl C |
| ~12.0 | cyclopropyl CH₂ |
Synthetic Methodologies: A Practical Approach
The synthesis of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate can be achieved through several routes. One of the most efficient and scalable methods involves the reduction of a commercially available ester, ethyl 1-(Boc-amino)cyclopropanecarboxylate. This approach is favored for its high yield and straightforward purification.
Experimental Protocol: Reduction of Ethyl 1-(Boc-amino)cyclopropanecarboxylate
This protocol outlines a reliable method for the synthesis of the title compound.
Materials:
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Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Heptane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (1 equivalent) in anhydrous THF.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of lithium borohydride (1.1 to 1.5 equivalents) in THF to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 heptane/ethyl acetate).
-
Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of water at 0 °C. Add anhydrous sodium sulfate to the mixture and stir for 30 minutes.
-
Extraction and Purification: Filter the suspension through a pad of celite or anhydrous sodium sulfate, washing the filter cake with dichloromethane. Concentrate the combined filtrates under reduced pressure. The crude product is then purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to afford tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate as a white solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive lithium borohydride with atmospheric moisture.
-
Anhydrous Solvents: Anhydrous THF is essential for the same reason, as water will consume the reducing agent and reduce the yield.
-
Slow Addition at 0 °C: The reduction of the ester is an exothermic process. Slow addition of the reducing agent at a low temperature helps to control the reaction rate and prevent side reactions.
-
Aqueous Workup: The careful addition of water is necessary to quench any unreacted lithium borohydride.
-
Column Chromatography: This purification step is vital to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound.
Applications in Agrochemical Synthesis: The Gateway to Spiro-Fused Insecticides
A primary and well-documented application of tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is its role as a key intermediate in the synthesis of spirocyclopropanated neonicotinoid insecticides.[2] These next-generation pesticides exhibit potent insecticidal activity and unique modes of action. The cyclopropylmethylamine moiety, unmasked from the Boc-protected precursor, is crucial for the formation of the spirocyclic core.
The general synthetic strategy involves the deprotection of the Boc group, followed by a cyclization reaction with a suitable electrophile to construct the spiro-heterocycle. The hydroxymethyl group can be further functionalized or activated to facilitate this cyclization.
This molecular scaffold has been successfully incorporated into analogues of commercial insecticides like Thiacloprid and Imidacloprid. The introduction of the spiro-cyclopropyl group can significantly impact the molecule's binding affinity to the nicotinic acetylcholine receptors in insects, often leading to enhanced potency and a modified spectrum of activity.[3]
Emerging Roles in Medicinal Chemistry: Beyond Agrochemicals
The cyclopropylamine motif is a privileged scaffold in medicinal chemistry, valued for its ability to impart conformational constraint, improve metabolic stability, and modulate physicochemical properties.[4][5] The cyclopropyl group can act as a bioisostere for other functional groups, such as a phenyl ring or a carbonyl group, while occupying a smaller chemical space.
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate serves as a valuable precursor for introducing the (aminomethyl)cyclopropylmethanol unit into drug candidates. This can be particularly advantageous in lead optimization campaigns.
Several FDA-approved drugs incorporate the cyclopropylamine pharmacophore, highlighting its clinical significance.[6] Examples include:
-
Tranylcypromine: An antidepressant that acts as a monoamine oxidase inhibitor.
-
Trovafloxacin: A broad-spectrum antibiotic, though its use has been limited due to potential hepatotoxicity.[5]
-
Cabozantinib and Lenvatinib: Tyrosine kinase inhibitors used in cancer therapy.[4]
The presence of this motif in such a diverse range of therapeutic agents underscores the potential of building blocks like tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate in future drug discovery efforts.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate is a strategically designed synthetic intermediate with significant utility in both the agrochemical and pharmaceutical industries. Its unique combination of a protected amine, a primary alcohol, and a strained cyclopropane ring provides a versatile platform for the construction of complex molecular architectures. The detailed synthetic protocol and spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists. As the demand for novel bioactive molecules with precisely controlled three-dimensional structures continues to grow, the importance of such well-defined building blocks is poised to increase, ensuring that tert-Butyl ((1-(hydroxymethyl)cyclopropyl)methyl)carbamate will remain a relevant and valuable tool in the synthetic chemist's arsenal.
References
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A. F. M. M. Rahman, M. A. Ali, M. S. K. Raju, et al., "Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety," Molecules, 2021 , 26(15), 4487. [Link]
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H. Gardarsdottir, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications," J. Med. Chem. Res., 2023 , 6(2), 1-2. [Link]
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M. A. E. Sallam, M. A. K. El-Dean, and P. G. Nagarsenker, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Future Med. Chem., 2025 . [Link]
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J. Shanu-Wilson, "Metabolism of cyclopropyl groups," Hypha Discovery Blogs, 2021 . [Link]
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G. Zheng, Z. Zhou, G. Zhu, and X. Li, "Representative examples of FDA‐approved drugs bearing a cyclopropane motif," ResearchGate, 2020 . [Link]
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N. B. Hamadi and A. Guesmi, "(PDF) Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity," ResearchGate, 2022 . [Link]
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L. Yu, A. Dai, W. Zhang, et al., "Spiro Derivatives in the Discovery of New Pesticides: A Research Review," J. Agric. Food Chem., 2022 , 70(35), 10693-10707. [Link]
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N. B. Hamadi and A. Guesmi, "Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity," Semantic Scholar, 2022 . [Link]
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